molecular formula C16H18ClN3 B13866168 3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride

3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride

Cat. No.: B13866168
M. Wt: 287.79 g/mol
InChI Key: KJFHCDVSOROXLH-UHFFFAOYSA-N
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Description

3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the refluxing of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then further reacted to produce the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, hydrogen peroxide, sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives .

Scientific Research Applications

3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an antibacterial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), leading to the disruption of folate metabolism and subsequent cell death. This mechanism is particularly relevant in its anticancer and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4H-benzo[d][1,3]oxazin-4-one: A precursor in the synthesis of quinazoline derivatives.

    3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones: Known for their DHFR inhibitory activity.

Uniqueness

3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its significance .

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C16H17N3.ClH/c1-12-7-8-15-14(9-12)11-19(16(17)18-15)10-13-5-3-2-4-6-13;/h2-9H,10-11H2,1H3,(H2,17,18);1H

InChI Key

KJFHCDVSOROXLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N(C2)CC3=CC=CC=C3)N.Cl

Origin of Product

United States

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